molecular formula C7H11N3O B12448377 5-Cyclopentyl-1,2,4-oxadiazol-3-amine

5-Cyclopentyl-1,2,4-oxadiazol-3-amine

Cat. No.: B12448377
M. Wt: 153.18 g/mol
InChI Key: JCRLTRQAWGIGHZ-UHFFFAOYSA-N
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Description

5-Cyclopentyl-1,2,4-oxadiazol-3-amine is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound is of significant interest in the fields of medicinal and synthetic chemistry due to its unique structural properties and potential biological activities .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopentyl-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 5-Cyclopentyl-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites or altering their conformation. This interaction can disrupt normal cellular processes, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopentyl-1,2,4-oxadiazol-3-amine is unique due to its specific substitution pattern and the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

5-cyclopentyl-1,2,4-oxadiazol-3-amine

InChI

InChI=1S/C7H11N3O/c8-7-9-6(11-10-7)5-3-1-2-4-5/h5H,1-4H2,(H2,8,10)

InChI Key

JCRLTRQAWGIGHZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NC(=NO2)N

Origin of Product

United States

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